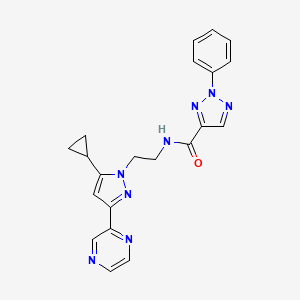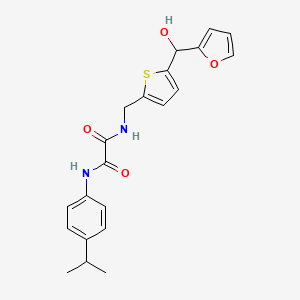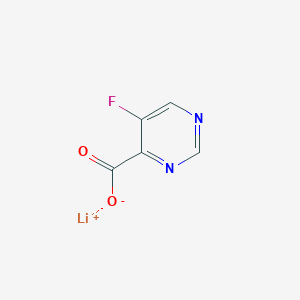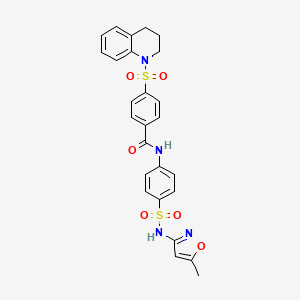
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as AZTBE, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
UV Protection and Antimicrobial Properties
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been explored in the context of UV protection and antimicrobial properties. Specifically, derivatives of this compound were utilized as azo dyes for cotton fabrics, enhancing UV protection and providing antibacterial properties. This application shows the potential of such compounds in textile industry for creating fabrics with added functional benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antifungal Activities
A study on derivatives of 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide revealed significant antifungal activities. These compounds were effective against fungi such as Aspergillus niger, suggesting their potential as antifungal agents (Gupta & Halve, 2015).
Enzyme Inhibition and Potential Therapeutic Uses
Research has also focused on the inhibition effects of derivatives of this compound on various enzymes. For instance, these derivatives have shown inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, indicating potential therapeutic applications in conditions related to these enzymes (Yamali et al., 2018).
Anticancer and Radiosensitizing Properties
Furthermore, novel series of sulfonamide derivatives, related to 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity. Some compounds in this series demonstrated higher activity than doxorubicin, a known anticancer drug, and were also evaluated for enhancing the cell-killing effect of γ-radiation, indicating their potential as anticancer and radiosensitizing agents (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13(20)14-3-5-16(6-4-14)24(21,22)18-11-17(19-8-2-9-19)15-7-10-23-12-15/h3-7,10,12,17-18H,2,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYBBEJZBRLHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)



![4-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359014.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359015.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2359017.png)


![6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2359022.png)

